Chiral Complexity: Stereoisomer Count Differentiation vs. Unprotected Analogs and Regioisomers
2-(Boc-amino)-2-cyclopropylethanol contains two chiral centers (C1 bearing the Boc-amino and cyclopropyl groups; C2 bearing the hydroxyl group), yielding four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R) . This stereochemical complexity enables procurement of specific stereoisomeric forms—such as the (R)-enantiomer (CAS 1001414-89-6)—for applications requiring defined absolute configuration . In contrast, the unprotected analog 2-amino-2-cyclopropylethanol (CAS 776315-67-4, racemic) and the regioisomer 1-[2-(Boc-amino)ethyl]cyclopropyl]methanol (CAS 1934483-16-5) present fundamentally different stereochemical and regiochemical arrangements that alter molecular recognition and synthetic utility [1].
| Evidence Dimension | Number of stereoisomers |
|---|---|
| Target Compound Data | 4 possible stereoisomers (two chiral centers) |
| Comparator Or Baseline | 2-Amino-2-cyclopropylethanol (racemic): 4 possible stereoisomers (two chiral centers); 1-[2-(Boc-amino)ethyl]cyclopropyl]methanol (regioisomer): 2 possible stereoisomers (one chiral center) |
| Quantified Difference | Target compound provides α-cyclopropyl substitution pattern with two contiguous chiral centers; regioisomer has only one chiral center due to different cyclopropyl attachment topology . |
| Conditions | Structural analysis via InChIKey and SMILES string comparison [1] |
Why This Matters
The two contiguous chiral centers enable procurement of four distinct stereoisomeric forms (including enantiopure (R)- and (S)- variants), providing researchers with stereochemical flexibility that regioisomers cannot offer.
- [1] CAS Common Chemistry. 2-Amino-2-cyclopropylethanol. CAS RN: 776315-67-4. Retrieved from CAS Common Chemistry database. View Source
